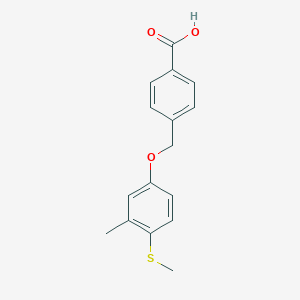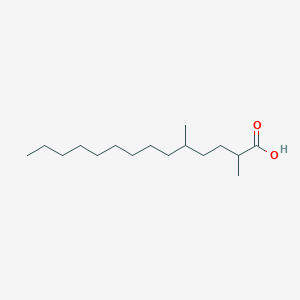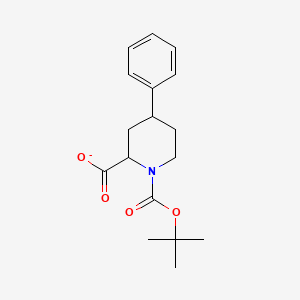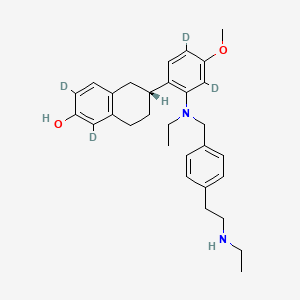
Anemarsaponin E1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anemarsaponin E1 is a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides, a plant traditionally used in Chinese medicine . Steroidal saponins are known for their diverse biological activities, including anti-inflammatory, antiplatelet, and antitumor properties . This compound has been studied for its potential cytotoxic effects on various human cancer cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Anemarsaponin E1 can be isolated from the rhizomes of Anemarrhena asphodeloides using chromatographic techniques . The isolation process involves the extraction of the plant material followed by purification using methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from natural sources. The rhizomes of Anemarrhena asphodeloides are harvested, dried, and processed to extract the saponins. Advanced chromatographic techniques are then employed to isolate and purify this compound .
Análisis De Reacciones Químicas
Types of Reactions: Anemarsaponin E1 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationship.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed: The major products formed from the chemical reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Anemarsaponin E1 is used as a model compound to study the structure-activity relationship of steroidal saponins . Its unique structure makes it an ideal candidate for synthetic modifications and derivatization studies.
Biology: In biological research, this compound is investigated for its cytotoxic effects on cancer cell lines . Studies have shown that it exhibits antiproliferative activities against HepG2 and SGC7901 human cancer cells .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in cancer treatment . Its ability to inhibit the growth of cancer cells makes it a promising candidate for developing anticancer drugs.
Industry: In the industrial sector, this compound is used in the formulation of health supplements and herbal medicines . Its natural origin and biological activities make it a valuable ingredient in various pharmaceutical products.
Mecanismo De Acción
The mechanism of action of Anemarsaponin E1 involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival . By inhibiting this pathway, this compound induces apoptosis in cancer cells, leading to their death . Additionally, it can modulate other signaling pathways, such as the MAPK pathway, further contributing to its anticancer effects .
Comparación Con Compuestos Similares
Anemarsaponin E1 is part of a group of steroidal saponins isolated from Anemarrhena asphodeloides. Similar compounds include Anemarsaponin B, Timosaponin D, and Anemarsaponin B II . While these compounds share structural similarities, this compound is unique due to its specific biological activities and molecular targets . For instance, Timosaponin D and Anemarsaponin B II also exhibit cytotoxic effects, but their mechanisms of action and potency may differ .
Propiedades
Fórmula molecular |
C45H76O20 |
|---|---|
Peso molecular |
937.1 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4R,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,6-dihydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C45H76O20/c1-18(17-59-40-36(56)33(53)29(49)24(14-46)61-40)7-12-45(58)19(2)27-38(65-45)32(52)28-22-6-5-20-13-21(8-10-43(20,3)23(22)9-11-44(27,28)4)60-42-39(35(55)31(51)26(16-48)63-42)64-41-37(57)34(54)30(50)25(15-47)62-41/h18-42,46-58H,5-17H2,1-4H3/t18-,19-,20+,21-,22+,23-,24+,25+,26+,27-,28+,29+,30+,31-,32?,33-,34-,35-,36+,37+,38+,39+,40+,41-,42+,43-,44+,45?/m0/s1 |
Clave InChI |
KMPFZNQVETUYHB-LSTPRBAISA-N |
SMILES isomérico |
C[C@H]1[C@H]2[C@H](C([C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)O)OC1(CC[C@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O |
SMILES canónico |
CC1C2C(C(C3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)O)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3,3a,5,6,7,7a-hexahydro-2H-[1,2]thiazolo[5,4-d]pyrimidin-4-one](/img/structure/B12366361.png)
![2-(chloromethyl)-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12366362.png)
![[4-[(4-Amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methanol](/img/structure/B12366367.png)






